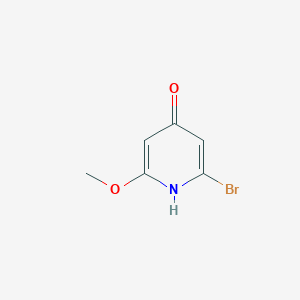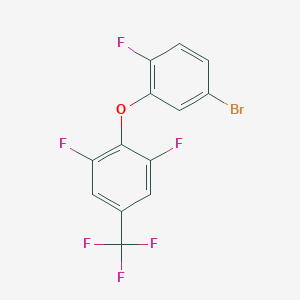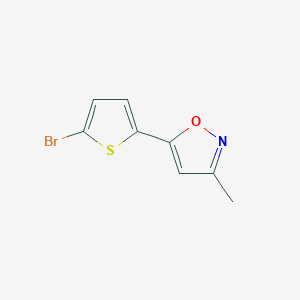![molecular formula C16H21N5O5 B14091688 ethyl [8-(2-hydroxyethyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B14091688.png)
ethyl [8-(2-hydroxyethyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [8-(2-hydroxyethyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [8-(2-hydroxyethyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the imidazo[2,1-f]purine core: This is achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of the hydroxyethyl group: This step involves the selective functionalization of the core structure to introduce the hydroxyethyl group.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl acetate derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [8-(2-hydroxyethyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ethyl [8-(2-oxoethyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl [8-(2-hydroxyethyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications are being explored, particularly in the development of novel drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which ethyl [8-(2-hydroxyethyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the imidazo[2,1-f]purine core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl [8-(2-hydroxyethyl)-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]acetate can be compared with other similar compounds, such as:
- Ethyl [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl acetate .
- Ethyl [1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl acetate .
- Ethyl [1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl acetate .
These compounds share structural similarities but differ in the functional groups attached to the purine core, which can influence their chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C16H21N5O5 |
|---|---|
Molekulargewicht |
363.37 g/mol |
IUPAC-Name |
ethyl 2-[6-(2-hydroxyethyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C16H21N5O5/c1-5-26-11(23)8-20-14(24)12-13(18(4)16(20)25)17-15-19(6-7-22)9(2)10(3)21(12)15/h22H,5-8H2,1-4H3 |
InChI-Schlüssel |
WPYUNEWMDLCAGK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C(=C(N3CCO)C)C)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrobromide](/img/structure/B14091613.png)
![1-(4-Ethoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091616.png)
![2-(4-fluorophenyl)-5-[3-oxo-3-(thiomorpholin-4-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14091619.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-dichlorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091621.png)
![3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14091624.png)
![Methyl [(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate](/img/structure/B14091625.png)
![7-Bromo-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091626.png)
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091628.png)


![2-(3-Methoxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091645.png)
![(2Z)-2-[(1-benzyl-3,4-dihydro-2H-pyridin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B14091653.png)

![4-(4-{(Z)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}phenyl)morpholine](/img/structure/B14091666.png)
